1,2-Dibromo-4,5-diethoxy-3-fluorobenzene
Overview
Description
1,2-Dibromo-4,5-diethoxy-3-fluorobenzene is an organic compound with the chemical formula C₁₀H₁₁Br₂FO₂. It is a halogenated benzene derivative, characterized by the presence of two bromine atoms, two ethoxy groups, and one fluorine atom attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-4,5-diethoxy-3-fluorobenzene typically involves the bromination of 4,5-diethoxy-3-fluorobenzene. The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .
Industrial Production Methods
Industrial processes may utilize continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-4,5-diethoxy-3-fluorobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms, being good leaving groups, can be replaced by nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (RNH₂).
Electrophilic Aromatic Substitution Reactions: The fluorine atom on the benzene ring can influence the reactivity of the compound, making it more susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Nucleophilic Substitution: Products include 4,5-diethoxy-3-fluorophenol or 4,5-diethoxy-3-fluoroaniline, depending on the nucleophile used.
Electrophilic Aromatic Substitution: Products include 1,2-dibromo-4,5-diethoxy-3-fluoronitrobenzene or 1,2-dibromo-4,5-diethoxy-3-fluorosulfonic acid.
Scientific Research Applications
1,2-Dibromo-4,5-diethoxy-3-fluorobenzene has diverse applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Potential precursor for the development of novel materials with unique electronic properties.
Medical Research: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Mechanism of Action
The specific mechanism of action for 1,2-Dibromo-4,5-diethoxy-3-fluorobenzene is not well-documented. its reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating effects of the ethoxy groups. This unique combination of substituents can affect the compound’s interaction with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Another halogenated benzene derivative with similar reactivity but different substitution pattern.
2,5-Dibromofluorobenzene: Similar in structure but lacks the ethoxy groups, leading to different reactivity and applications
Uniqueness
1,2-Dibromo-4,5-diethoxy-3-fluorobenzene is unique due to the presence of both ethoxy groups and a fluorine atom on the benzene ring.
Properties
IUPAC Name |
1,2-dibromo-4,5-diethoxy-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2FO2/c1-3-14-7-5-6(11)8(12)9(13)10(7)15-4-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCURTWFEJWBPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1OCC)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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